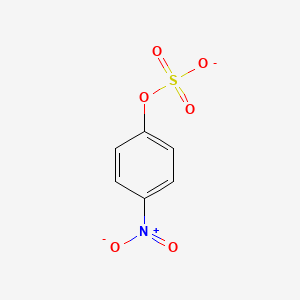

(4-Nitrophenyl) sulfate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitrophenyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGHTSSFSSUKLR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NO6S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Nitrophenyl) sulfate: Chemical Properties and Stability

This technical guide provides a comprehensive overview of the chemical properties and stability of (4-Nitrophenyl) sulfate (B86663), a crucial chromogenic substrate for researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics, stability profile, and applications in experimental protocols, with a focus on its use in enzyme kinetics.

Core Chemical Properties

(4-Nitrophenyl) sulfate, also known as p-nitrophenyl sulfate (pNPS), is an aryl sulfate ester. It is most commonly available as its potassium salt.[1][2][3] The presence of the nitro group on the phenyl ring makes it an effective chromogenic substrate for various sulfatase enzymes.[2][3]

Physicochemical Data

The key chemical and physical properties of this compound potassium salt are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | potassium this compound | [4] |

| Synonyms | p-Nitrophenyl sulfate potassium salt, 4-Nitrophenyl sulfate potassium salt, pNPS | [1][3] |

| CAS Number | 6217-68-1 | [1][2][3] |

| Chemical Formula | C₆H₄KNO₆S | [2] |

| Molecular Weight | 257.26 g/mol | [2] |

| Appearance | Yellow to brownish solid/powder | [5][6] |

| Melting Point | 246-250 °C (decomposes) | [1] |

| Boiling Point | Not available (decomposes) | [1] |

| Solubility | Soluble in water and acetonitrile | [3] |

| pKa | Not explicitly available | |

| LogP | 2.03780 | [1] |

Chemical Stability and Storage

The stability of this compound is a critical factor for its reliable use in experimental settings. It is generally stable under normal temperatures and pressures.[1] However, for long-term storage and to maintain its integrity, specific conditions are recommended.

Stability Profile

| Condition | Stability Information | Source |

| Temperature | Stable at room temperature for short periods. For long-term storage, temperatures of -15°C, -20°C, or below 4°C are recommended to ensure stability for ≥ 4 years. | [1][2][3] |

| pH | The rate of hydrolysis is pH-dependent. It is used in enzyme assays at specific pH optima, for instance, around pH 7.1 for arylsulfatase from Aerobacter aerogenes. | [7] |

| Incompatibilities | Incompatible with strong oxidizing agents. | [1][5] |

| Hazardous Decomposition Products | Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx). | [1] |

| Shelf Life | At least 4 years when stored properly at -20°C. | [3][8] |

Experimental Applications and Protocols

This compound is a cornerstone substrate in the study of sulfatase enzymes, which are involved in various physiological and pathological processes.[9] Its hydrolysis by a sulfatase yields p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 400-410 nm, providing a direct measure of enzyme activity.[3][10]

General Principle of Sulfatase Activity Assay

The enzymatic reaction involves the cleavage of the sulfate ester bond in this compound, releasing p-nitrophenol and a sulfate ion. The rate of p-nitrophenol formation is directly proportional to the sulfatase activity.

Caption: General workflow for a sulfatase activity assay using this compound.

Detailed Experimental Protocol: Arylsulfatase Activity Assay

This protocol provides a general framework for measuring arylsulfatase activity. Optimal conditions such as pH, temperature, and substrate concentration may need to be determined for specific enzymes.

Materials:

-

This compound potassium salt

-

Assay Buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0)

-

Stop Solution (e.g., 1 M NaOH)

-

Enzyme solution (e.g., purified arylsulfatase or cell lysate)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer to the desired pH. The optimal pH for arylsulfatase from Helix pomatia has been studied, and for arylsulfatase from Aerobacter aerogenes, an optimum pH of 7.1 was observed.[7][9]

-

Prepare a stock solution of this compound in the Assay Buffer. A typical starting concentration is 10 mM.

-

Prepare the Stop Solution.

-

-

Assay Setup:

-

In a 96-well microplate or microcentrifuge tubes, add a specific volume of the enzyme solution.

-

Include appropriate controls, such as a blank with no enzyme and a positive control with a known amount of active enzyme.

-

Pre-incubate the plate/tubes at the optimal temperature for the enzyme (e.g., 37°C).[7]

-

-

Initiation of Reaction:

-

To start the reaction, add the this compound solution to each well/tube and mix gently. The final substrate concentration should be optimized based on the enzyme's Michaelis-Menten kinetics. For arylsulfatase from Aerobacter aerogenes, the apparent Km for pNPS was determined to be 1.03 mM.[7]

-

-

Incubation:

-

Incubate the reaction mixture for a defined period (e.g., 15-60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding the Stop Solution. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.

-

-

Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of p-nitrophenol produced using a standard curve prepared with known concentrations of p-nitrophenol.

-

Determine the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

Caption: Step-by-step experimental workflow for an arylsulfatase activity assay.

Signaling Pathway Context

While this compound is not a direct participant in signaling pathways, it is an invaluable tool for studying enzymes that are. Sulfatases play critical roles in various biological processes, including hormone regulation, cellular degradation, and cell signaling.[9] For example, arylsulfatases are involved in the metabolism of steroids and other phenolic compounds. Furthermore, human sulfotransferase 1A1 (SULT1A1), a key phase II drug-metabolizing enzyme, has been studied using pNPS.[11] The ability to accurately measure the activity of these enzymes with substrates like this compound is fundamental to understanding their roles in health and disease.

Caption: Logical relationship of this compound as a tool to study sulfatase-mediated processes.

References

- 1. Potassium 4-nitrophenyl sulfate | CAS#:6217-68-1 | Chemsrc [chemsrc.com]

- 2. 4-Nitrophenyl sulfate potassium salt | 6217-68-1 | EN27113 [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. p-Nitrophenyl sulfate | C6H5NO6S | CID 80349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 11. para-Nitrophenyl sulfate activation of human sulfotransferase 1A1 is consistent with intercepting the E[middle dot]PAP complex and reformation of E[middle dot]PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of the p-Nitrophenyl Sulfate Assay: A Technical Guide

The p-nitrophenyl sulfate (B86663) (PNPS) assay is a widely adopted and robust colorimetric method used for the determination of sulfatase enzyme activity, particularly that of arylsulfatases (EC 3.1.6.1). Its simplicity, sensitivity, and adaptability make it a cornerstone technique in biochemistry, molecular biology, and drug discovery for studying a class of enzymes crucial to various physiological processes. This guide provides an in-depth overview of the assay's core principles, a detailed experimental protocol, and examples of its application.

Core Principle of the Assay

The p-nitrophenyl sulfate assay is predicated on the enzymatic hydrolysis of a synthetic chromogenic substrate, potassium p-nitrophenyl sulfate (PNPS). In its native state, PNPS is a colorless compound. Sulfatase enzymes catalyze the cleavage of the sulfate ester bond in PNPS, yielding two products: an inorganic sulfate ion (SO₄²⁻) and p-nitrophenol (PNP).[1][2]

The reaction product, p-nitrophenol, is the key to the colorimetric detection. While PNP is colorless to faintly yellow at neutral or acidic pH, it undergoes deprotonation under alkaline conditions (typically pH > 7) to form the p-nitrophenolate ion. This ion exhibits a strong, distinct yellow color, with a maximum absorbance wavelength between 400 and 420 nm.[3] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn is a direct measure of the sulfatase activity under the given assay conditions.[4]

The reaction is typically terminated by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), which serves the dual purpose of halting the enzymatic reaction and maximizing the color development of the p-nitrophenolate ion for accurate spectrophotometric quantification.[3]

Experimental Protocol

This section provides a generalized, detailed methodology for performing the p-nitrophenyl sulfate assay in a 96-well microplate format, suitable for inhibitor screening and enzyme kinetics.

2.1 Reagents and Materials

-

Assay Buffer: 0.5 M Sodium Acetate Buffer (pH 5.0 - 7.0, optimal pH varies by enzyme). For example, a pH of 7.1 has been found to be optimal for arylsulfatase from Aerobacter aerogenes.[5]

-

Substrate Stock Solution: 20 mM Potassium p-nitrophenyl sulfate (PNPS) dissolved in deionized water.

-

Enzyme Preparation: Purified or crude sulfatase enzyme, diluted to the desired concentration in a suitable buffer (e.g., cold 0.9% NaCl solution).

-

Stop Solution: 0.5 M or 1.0 M Sodium Hydroxide (NaOH).[3]

-

Apparatus: Spectrophotometer or microplate reader capable of measuring absorbance at 400-420 nm, 37°C incubator, microplates, and pipettes.

2.2 Assay Procedure

-

Preparation of Standard Curve: Prepare a series of p-nitrophenol standards (e.g., 0, 10, 25, 50, 100, 200 µM) in the assay buffer. Add the stop solution to an equal volume of each standard. This curve will be used to convert absorbance readings to the concentration of the product.

-

Reaction Setup: In each well of a 96-well plate, add the components in the following order:

-

50 µL of Assay Buffer.

-

10 µL of enzyme solution or inhibitor solution for screening assays.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme to equilibrate to the reaction temperature.[5]

-

-

Initiation of Reaction: Start the enzymatic reaction by adding 40 µL of the 20 mM PNPS substrate solution to each well.[6]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding 100 µL of Stop Solution (0.5 M NaOH) to each well. The solution should turn yellow in wells with enzyme activity.

-

Absorbance Measurement: Measure the absorbance of each well at 400-420 nm using a microplate reader.

2.3 Data Analysis

-

Subtract the absorbance of the blank (no enzyme) from all experimental readings.

-

Use the p-nitrophenol standard curve to calculate the concentration of PNP produced in each well.

-

Calculate the enzyme activity, often expressed in units such as µmol of product formed per minute per mg of protein (µmol/min/mg).

Quantitative Data Presentation

The PNPS assay is frequently used to determine key enzymatic parameters. The following tables summarize representative kinetic constants for various arylsulfatases and inhibitory constants for sulfatase inhibitors determined using this or similar assays.

Table 1: Kinetic Parameters of Various Arylsulfatases using PNPS

| Enzyme Source | pH | Temperature (°C) | Km (mM) | Vmax or kcat | Reference |

| Aerobacter aerogenes | 7.1 | 37 | 1.03 | 75.73 µM/min (kcat) | [1][5] |

| Helix pomatia (soluble) | 7.0 | 25 | 2.18 | Not specified | [5] |

| Helix pomatia (immobilized) | 7.0 | 25 | 5.29 | Not specified | [5] |

| Helix pomatia | 7.43 | 30 | 1.85 | 3.38 x 10⁻² mmol/L/min | [7] |

| Kluyveromyces lactis | 6.0 | 25 | 2.45 | 0.28 s⁻¹ (kcat) | [8] |

Table 2: IC₅₀ Values of Selected Steroid Sulfatase (STS) Inhibitors

| Compound | Inhibitor Type | IC₅₀ (µM) | Reference |

| Coumarin-7-O-sulfamate | Reference Inhibitor | 1.38 | [9] |

| Coumate | Reference Inhibitor | 1.03 | [9] |

| 3-[4-(diphenoxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate | Synthesized Inhibitor | 0.19 | [9] |

| 3-[4-(dibenzyloxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate | Synthesized Inhibitor | 0.24 | [9] |

Application in Signaling and Metabolic Pathways

Sulfatases play a critical role in numerous biological pathways by remodeling sulfated molecules, which can act as signals or structural components. Deficiencies in specific sulfatases are linked to severe metabolic disorders, such as metachromatic leukodystrophy and mucopolysaccharidoses.[4][10] The PNPS assay is a vital tool for diagnosing these conditions and for developing therapeutic interventions.

For example, Arylsulfatase A (ARSA) is essential for the degradation of sulfatides, a class of glycosphingolipids abundant in the myelin sheath of the nervous system.[10][11] A deficiency in ARSA leads to the accumulation of sulfatide, causing progressive demyelination.[12] Similarly, Arylsulfatase B (ARSB) is required for the degradation of the glycosaminoglycans (GAGs) chondroitin (B13769445) 4-sulfate and dermatan sulfate.[4][13] The accumulation of these GAGs due to ARSB deficiency disrupts the extracellular matrix and cellular signaling.

References

- 1. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Profound Impact of Decline in N-Acetylgalactosamine-4-Sulfatase (Arylsulfatase B) on Molecular Pathophysiology and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Arylsulfatase A - Wikipedia [en.wikipedia.org]

- 11. Deep proteomic profiling unveils arylsulfatase A as a non-alcoholic steatohepatitis inducible hepatokine and regulator of glycemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arylsulfatase A Overexpressing Human iPSC-derived Neural Cells Reduce CNS Sulfatide Storage in a Mouse Model of Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycosaminoglycan and collagen metabolism in arylsulfatase B-deficient retinal pigment epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Arylsulfatase Activity: A Technical Guide to Using (4-Nitrophenyl) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylsulfatases (EC 3.1.6.1) are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters from a wide variety of aromatic compounds.[1] These enzymes play critical roles in numerous biological processes, including cellular degradation, hormone regulation, and cell signaling.[2][3] Consequently, the accurate measurement of arylsulfatase activity is crucial for understanding its physiological functions and its implications in various disease states, making it a focal point for both basic research and therapeutic development.

This technical guide provides an in-depth overview of the use of (4-Nitrophenyl) sulfate (pNPS), a chromogenic substrate, for the reliable and sensitive measurement of arylsulfatase activity. We will cover the underlying principles of the assay, detailed experimental protocols, kinetic data, and the role of arylsulfatases in biological pathways.

Principle of the Assay

The enzymatic assay for arylsulfatase activity using pNPS is based on a straightforward colorimetric principle. Arylsulfatase cleaves the sulfate group from the colorless pNPS substrate, resulting in the formation of p-nitrophenol (pNP).[4] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a strong yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 400-420 nm.[5][6] The rate of pNP formation is directly proportional to the arylsulfatase activity in the sample.

Enzymatic Reaction

The hydrolysis of this compound by arylsulfatase proceeds as follows:

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data Summary

The kinetic parameters and optimal conditions for arylsulfatase activity can vary depending on the enzyme source and assay conditions. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Arylsulfatases with pNPS

| Enzyme Source | K_m_ (mM) | V_max_ (units) | k_cat_ (units) | Reference |

| Aerobacter aerogenes | 1.03 | 75.73 µM/min | Not Reported | [7] |

| Helix pomatia (soluble) | 2.18 | Not Reported | Not Reported | [8] |

| Helix pomatia (immobilized) | 5.29 | Not Reported | Not Reported | [8] |

| Human Arylsulfatase K (ARSK) | Saturation at 30-40 mM | Not Reported | Not Reported | [9] |

Table 2: Optimal Reaction Conditions for Arylsulfatase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Aerobacter aerogenes | 7.1 | 37 | [7] |

| Helix pomatia (immobilized) | 7.0 | 25 | [8] |

| Human Arylsulfatase K (ARSK) | ~4.6 | 37 | [9] |

Table 3: Inhibitors of Arylsulfatase Activity

| Inhibitor | Enzyme Source | IC_50_ | Type of Inhibition | Reference |

| Sulfate | Human Arylsulfatase K (ARSK) | 2.9 ± 0.2 mM | Product Inhibition | [9] |

| Phosphate | Human Arylsulfatase K (ARSK) | 2.4 ± 0.2 mM | Competitive | [9] |

| Hydrogen Peroxide (H₂O₂) | Helix pomatia | 142.90 ± 9.00 µM | Reversible, Competitive | [10][11] |

| Hypochlorite (NaClO) | Helix pomatia | 91.83 ± 10.01 µM (pH 5.8) | Irreversible | [10][11] |

| Peracetic Acid (PAA) | Helix pomatia | 43.46 ± 2.92 µM | Reversible, Noncompetitive | [10][11] |

Experimental Protocols

This section provides a detailed methodology for measuring arylsulfatase activity using pNPS.

Reagent Preparation

-

Assay Buffer: 0.5 M Sodium Acetate Buffer (pH 5.8). The optimal pH may need to be adjusted depending on the enzyme source.[5]

-

Substrate Stock Solution: 20 mM Potassium this compound (pNPS) in distilled water.[5] Store at -20°C in aliquots, protected from light.

-

Enzyme Solution: Prepare serial dilutions of the enzyme sample in the assay buffer to ensure the reaction rate is within the linear range of the assay.

-

Stop Solution: 1.0 N NaOH.[12]

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank Wells: Add 100 µL of assay buffer.

-

Sample Wells: Add 50 µL of the diluted enzyme solution.

-

Substrate Control Wells: Add 50 µL of assay buffer.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[7]

-

Reaction Initiation: Add 50 µL of the pNPS substrate solution to the sample and substrate control wells to start the reaction. The final volume in these wells will be 100 µL.

-

Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase.

-

Reaction Termination: Add 50 µL of the stop solution to all wells. This will stop the enzymatic reaction and develop the yellow color of the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[13]

Data Analysis

-

Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

-

Calculate Net Absorbance: For each enzyme sample, subtract the absorbance of the corresponding substrate control from the sample absorbance.

-

Determine p-Nitrophenol Concentration: Use a standard curve of known p-nitrophenol concentrations to convert the net absorbance values into the amount of pNP produced.

-

Calculate Enzyme Activity: Express the arylsulfatase activity in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of pNPS per unit of time under the specified assay conditions (e.g., µmol of pNP produced per minute per mg of protein).

Experimental Workflow

The following diagram illustrates the key steps in the arylsulfatase activity assay.

Caption: A typical workflow for an arylsulfatase activity assay.

Role in Signaling Pathways

Arylsulfatases are integral to the regulation of various signaling pathways through their modification of sulfated signaling molecules.[3] A key example is their role in modulating the sulfation state of glycosaminoglycans (GAGs), such as heparan sulfate proteoglycans (HSPGs), which are crucial for growth factor signaling.

Extracellular sulfatases, like SULF1 and SULF2, can remove sulfate groups from specific positions on heparan sulfate chains. This desulfation can either promote or inhibit the binding of growth factors (e.g., FGF, Wnt) to their receptors, thereby fine-tuning the cellular response to these signals.[3]

Caption: Role of arylsulfatase in growth factor signaling.

Conclusion

The use of this compound provides a robust, sensitive, and cost-effective method for the measurement of arylsulfatase activity. This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals to implement this assay in their workflows. A thorough understanding of the enzyme's kinetics, optimal conditions, and its role in biological pathways is essential for the accurate interpretation of experimental results and for advancing our knowledge of the physiological and pathological roles of arylsulfatases.

References

- 1. Arylsulfatase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 7. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nrel.colostate.edu [nrel.colostate.edu]

- 13. benchchem.com [benchchem.com]

p-Nitrophenyl Sulfate: A Chromogenic Substrate for Sulfatase Activity and its Application in Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the accurate measurement of sulfatase activity is crucial for understanding a wide range of biological processes, from lysosomal storage disorders to cancer progression. p-Nitrophenyl sulfate (B86663) (p-NPS) stands out as a simple, reliable, and widely used chromogenic substrate for this purpose. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of p-NPS in sulfatase assays.

Introduction: The Role of Sulfatases and the Principle of the p-NPS Assay

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters from various biological molecules, including glycosaminoglycans, steroids, and sulfolipids.[1][2] This enzymatic activity is fundamental to numerous cellular processes such as hormone regulation, cellular degradation, and the modulation of signaling pathways.[1][2] Dysregulation of sulfatase activity has been implicated in a variety of diseases, including lysosomal storage disorders and certain types of cancer.[3]

The use of p-nitrophenyl sulfate as a substrate provides a straightforward method for quantifying sulfatase activity. The principle of the assay is based on the enzymatic hydrolysis of the colorless p-NPS by a sulfatase. This reaction yields two products: a sulfate group and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength, typically around 400-420 nm. The intensity of the color produced is directly proportional to the amount of p-nitrophenol generated and, consequently, to the sulfatase activity in the sample.

Quantitative Data: Kinetic Parameters of Sulfatases with p-Nitrophenyl Sulfate

The efficiency and characteristics of the enzymatic reaction between a sulfatase and p-NPS can be described by several kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate. The optimal pH and temperature are critical for ensuring maximal enzyme activity. Below is a summary of these parameters for various sulfatases.

| Enzyme Source | EC Number | Km (mM) | Vmax (units) | Optimal pH | Optimal Temperature (°C) | Reference |

| Aerobacter aerogenes | 3.1.6.1 | 1.03 | 75.73 µM/min | 7.1 | 37 | [4] |

| Helix pomatia (soluble) | 3.1.6.1 | 2.18 | Not specified | 7.0 | 25 | [5] |

| Helix pomatia (immobilized) | 3.1.6.1 | 5.29 | Not specified | 7.0 | 25 | [5] |

| Human Arylsulfatase K (ARSK) | Not specified | Not specified | Not specified | ~4.6 | 37 | [6] |

| Kluyveromyces lactis GG799 | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

The following sections provide detailed methodologies for performing a sulfatase activity assay using p-nitrophenyl sulfate with purified enzymes and cell lysates.

Assay with Purified Sulfatase

This protocol is suitable for determining the kinetic parameters of a purified sulfatase.

Materials:

-

Purified sulfatase

-

p-Nitrophenyl sulfate (p-NPS) solution (e.g., 10 mM in assay buffer)[7]

-

Assay Buffer (e.g., 0.1 M sodium acetate, pH adjusted to the enzyme's optimum)

-

Stop Solution (e.g., 0.5 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-420 nm

-

Incubator

Procedure:

-

Prepare a p-nitrophenol standard curve:

-

Prepare a stock solution of p-nitrophenol (e.g., 1 mM in assay buffer).

-

Create a series of dilutions ranging from 0 to 100 µM.

-

Add a fixed volume of each dilution to separate wells of the 96-well plate.

-

Add the same volume of Stop Solution to each well as will be used in the enzyme assay.

-

Measure the absorbance at 400-420 nm.

-

Plot absorbance versus p-nitrophenol concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

Add a defined volume of assay buffer to each well.

-

Add a small volume of the purified sulfatase solution to the wells.

-

To initiate the reaction, add a specific volume of the p-NPS solution to each well. The final concentration of p-NPS should be varied to determine kinetic parameters.

-

Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Measurement:

-

After incubation, add a volume of Stop Solution to each well to terminate the reaction and develop the yellow color.

-

Measure the absorbance of each well at 400-420 nm.

-

-

Data Analysis:

-

Subtract the absorbance of a blank control (containing no enzyme) from the absorbance of the sample wells.

-

Use the p-nitrophenol standard curve to convert the absorbance values to the concentration of p-nitrophenol produced.

-

Calculate the reaction velocity (e.g., in µmol/min/mg of enzyme).

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Assay with Cell Lysates

This protocol is designed to measure sulfatase activity in complex biological samples like cell lysates.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

p-Nitrophenyl sulfate (p-NPS) solution

-

Assay Buffer

-

Stop Solution (e.g., 0.5 M NaOH)

-

96-well microplate

-

Microplate reader

-

Incubator

-

Bradford or BCA protein assay kit

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in Lysis Buffer on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

Determine the total protein concentration of the lysate using a standard protein assay.

-

-

Enzyme Reaction:

-

Follow the same procedure as for the purified enzyme, but instead of adding a purified enzyme solution, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

-

Stopping the Reaction and Measurement:

-

Follow the same procedure as for the purified enzyme.

-

-

Data Analysis:

-

Calculate the specific activity of the sulfatase in the lysate (e.g., in nmol/min/mg of total protein).

-

Application in Signaling Pathway Research

Sulfatases, particularly the extracellular sulfatases Sulf1 and Sulf2, play a critical role in regulating key signaling pathways by remodeling the sulfation patterns of heparan sulfate proteoglycans (HSPGs).[2] HSPGs are co-receptors for a variety of growth factors, and their sulfation state influences the binding of these ligands to their signaling receptors. The p-NPS assay is a valuable tool for investigating the role of sulfatases in these pathways.

Growth Factor Signaling:

-

Wnt Signaling: Sulf1 and Sulf2 can remove 6-O-sulfate groups from HSPGs, which can either promote or inhibit Wnt signaling depending on the cellular context.[8] By measuring sulfatase activity with p-NPS in cancer cell lines, researchers can correlate this activity with the activation state of the Wnt pathway.

-

Fibroblast Growth Factor (FGF), Vascular Endothelial Growth Factor (VEGF), and Platelet-Derived Growth Factor (PDGF) Signaling: The binding of these growth factors to their receptors is modulated by the sulfation of HSPGs.[9] Sulfatase activity, as determined by the p-NPS assay, can provide insights into the regulation of these pathways in processes like angiogenesis and development.

-

Transforming Growth Factor-beta (TGF-β) Signaling: Sulfatases can also influence TGF-β signaling by altering the interaction of the growth factor with its co-receptors on the cell surface.

Abnormal signaling through these pathways is a hallmark of many cancers.[10] Therefore, the p-NPS assay can be employed in drug development to screen for inhibitors of specific sulfatases that may have therapeutic potential in oncology.

Conclusion

p-Nitrophenyl sulfate is an invaluable tool for researchers and drug developers studying sulfatase enzymes. Its properties as a chromogenic substrate allow for a simple, robust, and quantitative assay of sulfatase activity. The methodologies described in this guide provide a framework for the reliable measurement of this activity in both purified systems and complex biological samples. Furthermore, the application of the p-NPS assay in the context of cell signaling research offers a powerful approach to unraveling the intricate roles of sulfatases in health and disease, and for the identification of novel therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]

- 4. Enzymatic Hydrolysis of an Organic Sulfur Compound [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Extracellular Sulfatases, Elements of the Wnt Signaling Pathway, Positively Regulate Growth and Tumorigenicity of Human Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 9. Heparan sulfate 6-O-endosulfatases, Sulf1 and Sulf2, regulate glomerular integrity by modulating growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cancer Signaling and Pathways | Center for Cancer Research [ccr.cancer.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Potassium p-Nitrophenyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the chemical synthesis, purification, and characterization of potassium p-nitrophenyl sulfate (B86663) (p-NPS). It is a critical reagent and chromogenic substrate widely used in biochemical assays to measure the activity of arylsulfatase enzymes.[1][2] The protocols and data presented herein are compiled to assist researchers in the reliable preparation of this compound for various applications, including enzyme profiling and metabolic studies.

Physicochemical and Analytical Data

Potassium p-nitrophenyl sulfate is typically a yellowish crystalline solid, reflecting the presence of the p-nitrophenyl moiety.[3] Its solubility in water and polar organic solvents makes it highly suitable for use in aqueous buffer systems for biochemical assays.[2][3] Key properties and typical analytical specifications are summarized below.

Table 1: Physicochemical Properties of Potassium p-Nitrophenyl Sulfate

| Property | Value | Reference(s) |

| CAS Number | 6217-68-1 | [1][2][3][4] |

| Molecular Formula | C₆H₄KNO₆S | [1][4] |

| Molecular Weight | 257.26 g/mol | [1][4] |

| Appearance | White to yellowish crystalline powder | [3][5][6] |

| Melting Point | 246-250 °C | [5][7][8] |

| Solubility | Soluble in water (50 mg/mL) and acetonitrile | [2][3][7] |

| Storage | -20°C, under inert gas | [1][2][7] |

Table 2: Analytical and Purity Specifications

| Parameter | Specification | Analytical Method | Reference(s) |

| Purity | ≥97-99+% | HPLC, TLC | [2][5][7][9] |

Synthesis of Potassium p-Nitrophenyl Sulfate

The most common laboratory synthesis involves the sulfonation of p-nitrophenol. One direct method utilizes chlorosulfonic acid to introduce the sulfate group, followed by neutralization with a potassium base to yield the desired salt.[5]

Synthesis Workflow

The overall process from starting materials to the final, purified product follows a logical sequence of synthesis, work-up, purification, and analysis.

Caption: Overall experimental workflow for p-NPS synthesis.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of potassium p-nitrophenyl sulfate from p-nitrophenol and chlorosulfonic acid. Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials:

-

p-Nitrophenol

-

Chlorosulfonic acid (ClSO₃H)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ice bath

Procedure:

-

Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.

-

Dissolve p-nitrophenol (1.0 eq) in anhydrous DCM and anhydrous pyridine (1.2 eq) in the flask. Cool the mixture to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the mixture by slowly pouring it into a beaker of ice water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude p-nitrophenyl hydrogen sulfate.

-

Dissolve the crude product in a minimal amount of cold deionized water.

-

Slowly add a 1 M aqueous solution of potassium hydroxide (KOH) while stirring and monitoring the pH with a pH meter. Adjust the pH to ~7.0. This neutralization step forms the potassium salt.

-

The crude potassium p-nitrophenyl sulfate may precipitate. If not, the volume can be reduced under vacuum to encourage precipitation. Collect the crude solid by vacuum filtration.

Purification

Recrystallization is the primary method for purifying the crude potassium p-nitrophenyl sulfate. This process leverages the compound's higher solubility in hot water compared to cold water to remove impurities.[10]

Detailed Experimental Protocol: Recrystallization

Materials:

-

Crude potassium p-nitrophenyl sulfate

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude potassium p-nitrophenyl sulfate solid into an Erlenmeyer flask.

-

Add a minimal amount of deionized water, just enough to form a slurry.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add small portions of hot deionized water if necessary to achieve full dissolution, but avoid using excess solvent to ensure a good yield.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

To maximize crystal yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[11]

-

Dry the crystals under vacuum to obtain the final, purified potassium p-nitrophenyl sulfate.[11]

Application in Biochemical Assays

The primary utility of potassium p-nitrophenyl sulfate is as a chromogenic substrate for arylsulfatase enzymes.[5][12] The enzyme catalyzes the hydrolysis of the sulfate ester bond, releasing p-nitrophenol, which is a yellow-colored compound under alkaline conditions and can be quantified spectrophotometrically at approximately 400-410 nm.[2][13]

Caption: Enzymatic hydrolysis of p-NPS by arylsulfatase.

This reaction provides a simple and reliable method for determining arylsulfatase activity in various biological samples.[7][14] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

References

- 1. biosynth.com [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 6217-68-1: Potassium p-nitrophenyl sulfate [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. Potassium 4-Nitrophenyl Sulfate | 6217-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. sulfatase substrate, chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. Potassium 4-nitrophenyl sulfate sulfatasesubstrate 6217-68-1 [sigmaaldrich.com]

- 9. 4-Nitrophenyl sulfate, potassium salt, 99+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. youtube.com [youtube.com]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. Potassium 4-nitrophenyl sulfate, sulfatase substrate - Forlabs Website [forlabs.co.uk]

- 13. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 14. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Hydrolysis of (4-Nitrophenyl) sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of (4-Nitrophenyl) sulfate (B86663) (pNPS), a widely used chromogenic substrate for the assay of sulfatase activity. Sulfatases are a diverse group of enzymes that catalyze the hydrolysis of sulfate esters, playing critical roles in various physiological and pathological processes. Understanding the mechanism of sulfatase action is paramount for the development of therapeutics targeting sulfatase-related diseases. This document details the catalytic mechanism of arylsulfatases, presents quantitative kinetic and inhibition data, provides detailed experimental protocols for enzyme activity assays, and illustrates key pathways and workflows through diagrams.

The Catalytic Mechanism of Arylsulfatase

The hydrolysis of pNPS by arylsulfatases (EC 3.1.6.1) is a well-characterized enzymatic reaction that serves as a model for understanding the broader family of sulfatases. The catalytic mechanism of type I sulfatases, which includes most arylsulfatases, is distinguished by a unique post-translational modification within the active site.

A key cysteine or serine residue is oxidized to a Cα-formylglycine (fGly) residue.[1] This aldehyde-containing residue is essential for catalysis. The aldehyde group of fGly is hydrated in the active site to form a geminal diol.[2] One of the hydroxyl groups of this hydrated fGly acts as the nucleophile, attacking the sulfur atom of the sulfate ester substrate. This results in the formation of a transient sulfated enzyme intermediate and the release of the alcohol product, in this case, 4-nitrophenol (B140041).[3] The subsequent hydrolysis of the sulfated enzyme intermediate regenerates the active site and releases a sulfate ion.

The overall reaction is as follows:

(4-Nitrophenyl) sulfate + H₂O → 4-Nitrophenol + Sulfate

The release of 4-nitrophenol, which is yellow under alkaline conditions, allows for a convenient spectrophotometric assay of enzyme activity.

Quantitative Data

The kinetic parameters and inhibition constants for arylsulfatases vary depending on the enzyme source, purity, and assay conditions. The following tables summarize key quantitative data for the hydrolysis of pNPS.

Table 1: Kinetic Parameters for Arylsulfatase with this compound

| Enzyme Source | pH | Temperature (°C) | K_m_ (mM) | V_max_ | k_cat_ (s⁻¹) | Reference |

| Aerobacter aerogenes | 7.1 | 37 | 1.03 | 75.73 µM/min | - | [4] |

| Helix pomatia (soluble) | 7.0 | 25 | 2.18 | - | - | [5] |

| Helix pomatia (immobilized) | 7.0 | 25 | 5.29 | - | - | [5] |

| Human Arylsulfatase K (ARSK) | 4.6 | 37 | 2.4 (for pNCS) | - | - | [6] |

| Rat Liver Arylsulfatase A | - | - | - | - | - | |

| Rat Liver Arylsulfatase B | - | - | - | - | - |

Note: V_max_ values are often reported in units specific to the assay conditions and enzyme concentration, making direct comparison difficult without additional information. pNCS (p-nitrocatechol sulfate) is another commonly used substrate.

Table 2: Inhibition of Arylsulfatase Activity

| Inhibitor | Enzyme Source | Inhibition Type | IC₅₀ | K_i_ | Reference |

| Sulfate | Human Arylsulfatase K (ARSK) | - | 2.9 mM | - | [6] |

| Phosphate | Human Arylsulfatase K (ARSK) | - | 2.4 mM | - | [6] |

| Hydrogen Peroxide (H₂O₂) | Helix pomatia | Competitive | 142.90 µM | - | |

| Hypochlorite (NaClO) | Helix pomatia | Irreversible | 91.83 µM | - | |

| Peracetic Acid (PAA) | Helix pomatia | Non-competitive | 43.46 µM | - |

Experimental Protocols

The following protocols provide a detailed methodology for determining arylsulfatase activity and inhibition.

Standard Arylsulfatase Activity Assay

This protocol is a colorimetric endpoint assay based on the measurement of the product, 4-nitrophenol.

Materials:

-

This compound (pNPS) stock solution (e.g., 50 mM in water)

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 5.0-7.5, depending on the enzyme's optimal pH)

-

Enzyme solution (purified or cell lysate)

-

Stop solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing the assay buffer and pNPS substrate. The final concentration of pNPS is typically in the range of its K_m_ value (e.g., 1-10 mM).

-

Enzyme Addition: Add a specific volume of the enzyme solution to the wells of a 96-well plate. Include a blank control with buffer instead of the enzyme.

-

Initiate Reaction: Add the reaction mix to each well to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Add the stop solution (e.g., 50 µL of 1 M NaOH) to each well to terminate the reaction and develop the yellow color of the 4-nitrophenolate (B89219) ion.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Determine the concentration of 4-nitrophenol produced using a standard curve prepared with known concentrations of 4-nitrophenol. Calculate the enzyme activity in appropriate units (e.g., µmol/min/mg of protein).

Enzyme Inhibition Assay

This protocol can be adapted from the standard activity assay to determine the effect of inhibitors.

Procedure:

-

Follow the steps of the standard activity assay.

-

Prior to initiating the reaction with the substrate, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature.

-

Initiate the reaction by adding the pNPS substrate.

-

Proceed with the incubation, stopping, and measurement steps as described above.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

Role in Signaling Pathways: Modulation of Wnt Signaling

Sulfatases play a crucial role in regulating various cellular signaling pathways by modifying the sulfation state of extracellular matrix components, such as heparan sulfate proteoglycans (HSPGs). The extracellular sulfatases, Sulf1 and Sulf2, are key modulators of Wnt signaling.

HSPGs act as co-receptors for Wnt ligands, sequestering them at the cell surface and thereby regulating their availability to bind to the Frizzled (Fz) family of receptors. Sulf1 and Sulf2 selectively remove 6-O-sulfate groups from heparan sulfate chains. This desulfation can lead to the release of Wnt ligands from HSPGs, making them available to bind to Fz and its co-receptor LRP5/6, thereby activating downstream signaling cascades. The effect of Sulfs on Wnt signaling can be context-dependent, either promoting or inhibiting the pathway depending on the specific Wnt ligand and cellular environment.

Conclusion

The enzymatic hydrolysis of this compound is a fundamental reaction for the study of sulfatases. The unique catalytic mechanism involving a formylglycine residue highlights the specialized nature of these enzymes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating sulfatase activity and inhibition. Furthermore, the elucidation of the role of sulfatases in critical signaling pathways, such as Wnt signaling, underscores their importance as potential therapeutic targets in various diseases, including cancer. This guide serves as a valuable resource for professionals in academic research and drug development, facilitating a deeper understanding of sulfatase biology and the methodologies to study these important enzymes.

References

- 1. Glycoword | Glycoforum [glycoforum.gr.jp]

- 2. The Genetics behind Sulfation: Impact on Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulf loss influences N-, 2-O-, and 6-O-sulfation of multiple heparan sulfate proteoglycans and modulates fibroblast growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A Targeted Glycan-Related Gene Screen Reveals Heparan Sulfate Proteoglycan Sulfation Regulates WNT and BMP Trans-Synaptic Signaling | PLOS Genetics [journals.plos.org]

- 6. Context Dependent Sulf1/Sulf2 Functional Divergence in Endothelial Cell Activity [mdpi.com]

A Technical Guide to the Aqueous Solubility of 4-Nitrophenyl Sulfate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility of 4-nitrophenyl sulfate (B86663) potassium salt, a crucial parameter for its application in various biochemical assays. This document outlines quantitative solubility data, detailed experimental protocols for its determination, and a relevant experimental workflow where its solubility is a key factor.

Quantitative Solubility Data

The solubility of 4-nitrophenyl sulfate potassium salt in water is a critical factor for the preparation of stock and working solutions, particularly in its common application as a chromogenic substrate for arylsulfatase enzymes. The available data indicates a significant degree of aqueous solubility.

For ease of comparison, the reported quantitative and qualitative solubility data are summarized in the table below.

| Data Point | Value | Source |

| Quantitative Solubility | 50 mg/mL (clear, colorless to very faintly greenish-yellow solution) | Sigma-Aldrich |

| Qualitative Solubility | Soluble | Cayman Chemical[1] |

| Qualitative Solubility | Slightly soluble in water | Thermo Fisher Scientific[2][3] |

| Qualitative Solubility | Water (Slightly) | Carl ROTH[4] |

Note: The temperature at which the quantitative solubility of 50 mg/mL was determined is not specified by the source.

Experimental Protocol for Determining Aqueous Solubility

A standardized method for determining the aqueous solubility of a chemical substance is essential for regulatory and research purposes. The OECD Guideline 105, "Water Solubility," provides a robust framework for such measurements. The following is a detailed methodology adapted from this guideline, suitable for determining the solubility of 4-nitrophenyl sulfate potassium salt.

Principle

The method is based on the principle of achieving a saturated solution of the test substance in water at a constant temperature and subsequently measuring the concentration of the substance in the aqueous phase. For a substance with a solubility above 10⁻² g/L, the Flask Method is appropriate.

Materials and Apparatus

-

4-Nitrophenyl sulfate potassium salt (analytical grade)

-

Distilled or deionized water

-

Constant temperature bath or shaker

-

Glass flasks with stoppers

-

Centrifuge and centrifuge tubes

-

Analytical balance

-

UV-Vis Spectrophotometer

-

pH meter

Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves preparing a supersaturated solution and observing the time it takes for the excess solute to precipitate and the solution to become clear.

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-nitrophenyl sulfate potassium salt to a glass flask containing a known volume of water. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature bath, typically maintained at 20 ± 0.5 °C.

-

Agitate the flask for a sufficient period to reach equilibrium (determined in the preliminary test, typically 24-48 hours).

-

-

Sample Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully transfer an aliquot of the supernatant to a centrifuge tube.

-

Centrifuge the sample at a high speed to remove any suspended microcrystals.

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with water to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 4-nitrophenyl sulfate potassium salt in the diluted solution using a validated analytical method. UV-Vis spectrophotometry is a suitable technique, as 4-nitrophenyl sulfate and its potential hydrolysis product, 4-nitrophenol (B140041), have strong absorbance in the UV-Vis spectrum. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Experimental Workflow for Solubility Determination

Application in Experimental Workflows: Arylsulfatase Assay

The primary application of 4-nitrophenyl sulfate potassium salt is as a chromogenic substrate in arylsulfatase activity assays. The solubility of the salt is paramount for preparing the substrate solution at a concentration that is not rate-limiting for the enzyme.

Principle of the Assay

Arylsulfatase enzymes catalyze the hydrolysis of aryl sulfate esters. When 4-nitrophenyl sulfate is used as the substrate, the enzyme cleaves the sulfate group, releasing 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 400-420 nm.

Signaling Pathway and Detection

This is not a signaling pathway in the biological sense but rather a reaction pathway that leads to a detectable signal.

Detailed Experimental Workflow for Arylsulfatase Assay

The following workflow outlines the key steps in performing an arylsulfatase activity assay.

References

- 1. 4-Nitrophenyl sulfate, potassium salt, 99+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 3. acri.gov.tw [acri.gov.tw]

- 4. oecd.org [oecd.org]

Safeguarding a Critical Chromogenic Substrate: A Technical Guide to 4-Nitrophenyl Sulfate Solution Storage

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage conditions for 4-nitrophenyl sulfate (B86663) (pNPS) solutions, a critical chromogenic substrate for sulfatase activity assays. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and stability of pNPS solutions, thereby promoting accurate and reproducible experimental outcomes.

Core Principles of 4-Nitrophenyl Sulfate Stability

The stability of 4-nitrophenyl sulfate in solution is paramount for its effective use as a substrate. The primary degradation pathway for pNPS in aqueous solution is hydrolysis, which cleaves the sulfate group to produce 4-nitrophenol (B140041) (pNP) and a sulfate ion. This spontaneous breakdown can lead to elevated background signals in enzymatic assays, compromising the accuracy of kinetic measurements. The principal factors influencing the rate of this degradation are temperature, pH, and exposure to light.

Temperature: As with most chemical reactions, the rate of pNPS hydrolysis is accelerated at higher temperatures. Therefore, maintaining low temperatures is the most critical factor in preserving the integrity of pNPS solutions.

pH: The pH of the solution plays a significant, albeit complex, role in the stability of pNPS. While detailed kinetic studies across a wide pH range for pNPS are not extensively published, data from the closely related compound, p-nitrophenyl phosphate (B84403) (pNPP), indicates that stability is compromised at alkaline pH.[1] This is particularly relevant as many sulfatase assays are conducted under neutral to slightly alkaline conditions to optimize enzyme activity. An acidic environment, conversely, can lead to acid-catalyzed hydrolysis. A study on the acidolysis of p-nitrophenyl sulfate in methanol (B129727) demonstrated its conversion to p-nitrophenol in the presence of hydrochloric acid.[2]

Light: Exposure to light can induce photodegradation of 4-nitrophenyl sulfate. It is, therefore, advisable to store solutions in amber vials or otherwise protected from light to minimize this variable.

Recommended Storage Conditions for 4-Nitrophenyl Sulfate Solutions

Based on the available data for pNPS and its analogue, p-nitrophenyl phosphate (pNPP), the following storage conditions are recommended to ensure the long-term stability of 4-nitrophenyl sulfate solutions.

| Solution Type | Storage Temperature | Recommended Duration | Key Considerations |

| Solid pNPS | -20°C | ≥ 4 years | For long-term storage, solid pNPS should be kept frozen and in a desiccator to prevent moisture absorption.[1] |

| Stock Solution (in water) | -20°C | Up to 6 weeks | Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1][3] |

| Reconstituted Substrate Solution (in buffer) | -20°C | Up to 4 weeks | The stability in buffer may be less than in pure water, depending on the buffer's composition and pH.[1] |

| Working Solution | Room Temperature or 37°C | Prepare fresh before use | Prone to rapid degradation at higher temperatures and neutral to alkaline pH.[1] |

Experimental Protocols

Preparation of a 4-Nitrophenyl Sulfate Stock Solution

A standard protocol for the preparation of a pNPS stock solution is as follows:

-

Weighing: Accurately weigh the desired amount of solid 4-nitrophenyl sulfate potassium salt in a clean, dry container.

-

Dissolution: Dissolve the solid pNPS in high-purity, deionized water to the desired final concentration. Gentle warming and vortexing can aid in dissolution.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protecting (amber) microcentrifuge tubes.

-

Storage: Immediately store the aliquots at -20°C.

Preparation of a Working Solution for Enzymatic Assays

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Dilute the stock solution to the final desired concentration in the appropriate assay buffer immediately before use.

-

Usage: Use the freshly prepared working solution promptly to minimize non-enzymatic hydrolysis.

Logical Workflow for Storage Condition Determination

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for a 4-nitrophenyl sulfate solution, taking into account the intended use and required stability.

Caption: Workflow for preparing and storing 4-nitrophenyl sulfate solutions.

Signaling Pathway of 4-Nitrophenyl Sulfate Hydrolysis in a Typical Sulfatase Assay

The following diagram illustrates the enzymatic hydrolysis of 4-nitrophenyl sulfate and the subsequent colorimetric detection of the product, 4-nitrophenol.

Caption: Enzymatic hydrolysis and detection of 4-nitrophenyl sulfate.

References

The Role of 4-Nitrophenyl Sulfate in the Diagnosis of Enzyme Deficiencies: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the application of 4-nitrophenyl sulfate (B86663) (pNPS) and its analogs as chromogenic substrates in the detection of specific enzyme deficiencies. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation for assays pivotal in diagnosing conditions such as Metachromatic Leukodystrophy and X-linked Ichthyosis.

Introduction: The Principle of Chromogenic Substrate Assays

The detection of enzyme deficiencies often relies on the measurement of enzyme activity in patient samples. A common and effective method involves the use of a chromogenic substrate that is converted by the enzyme of interest into a colored product. 4-nitrophenyl sulfate (pNPS) is a key substrate for a class of enzymes known as sulfatases.

When a sulfatase enzyme is present and active, it hydrolyzes the sulfate group from the pNPS molecule. This reaction releases p-nitrophenol, a chromophore that is yellow under alkaline conditions and can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength of 400-420 nm. The intensity of the color produced is directly proportional to the enzyme's activity. A related substrate, p-nitrocatechol sulfate (pNCS), is also widely used and upon hydrolysis, releases p-nitrocatechol, which can be measured at 515 nm.[1]

This principle forms the basis of diagnostic tests for several inherited metabolic disorders caused by sulfatase deficiencies.

Application in Detecting Arylsulfatase A Deficiency (Metachromatic Leukodystrophy)

Metachromatic Leukodystrophy (MLD) is a rare, autosomal recessive lysosomal storage disorder characterized by the deficiency of the enzyme Arylsulfatase A (ARSA).[2] This deficiency leads to the accumulation of sulfatides (B1148509) in the central and peripheral nervous systems, causing progressive demyelination and severe neurological symptoms.

The diagnosis of MLD often involves an enzymatic assay using pNPS or pNCS to measure ARSA activity in patient-derived samples, most commonly leukocytes.[1][3]

Metabolic Pathway in Metachromatic Leukodystrophy

References

A Technical Guide to Colorimetric Enzyme Assays Utilizing p-Nitrophenyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies of colorimetric enzyme assays using p-nitrophenyl sulfate (B86663) (pNPS). This powerful and widely used technique is essential for studying sulfatase activity, a critical area of research in various fields, including drug development, diagnostics, and environmental science. This document outlines the fundamental biochemistry, detailed experimental protocols, and data interpretation strategies to ensure robust and reproducible results.

Core Principles of the pNPS Colorimetric Assay

The colorimetric enzyme assay employing p-nitrophenyl sulfate (pNPS) is a straightforward and sensitive method for detecting and quantifying sulfatase enzyme activity. Sulfatases (arylsulfatases in particular) are a class of enzymes that catalyze the hydrolysis of sulfate esters. The assay's principle lies in the enzymatic cleavage of the colorless substrate, pNPS, into two products: a sulfate group and p-nitrophenol (pNP).

Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this yellow color is directly proportional to the amount of pNP produced, and consequently, to the activity of the sulfatase enzyme. The absorbance of the p-nitrophenolate ion is typically measured spectrophotometrically at a wavelength of 405 nm.[1] To ensure accurate quantification, a standard curve is generated using known concentrations of p-nitrophenol. The reaction is typically terminated by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), which also serves to enhance the color of the p-nitrophenolate ion for measurement.

Experimental Protocols

Preparation of Reagents

Accurate preparation of reagents is critical for the success of the pNPS assay. The following table provides a summary of the key reagents and their recommended concentrations.

| Reagent | Stock Concentration | Working Concentration | Preparation Notes |

| p-Nitrophenyl Sulfate (pNPS) | 100 mM | 5 mM - 40 mM | Dissolve in assay buffer. Concentration may need optimization depending on the enzyme's kinetic properties.[1] |

| Assay Buffer | Varies | 50 mM - 500 mM | The choice of buffer and pH is enzyme-dependent. Common buffers include sodium acetate (B1210297) and Tris-HCl. The optimal pH for many arylsulfatases is acidic (e.g., pH 4.6-5.8).[1][2] |

| p-Nitrophenol (pNP) Standard | 10 mM | 0 - 100 µM | Dissolve 0.0139 g of pNP in 10 ml of assay buffer to create a 10 mM stock solution. Prepare a 1 mM working stock and then create a dilution series for the standard curve.[3] |

| Stop Solution | 1 M - 3 M | 0.5 M - 1 M | A strong base like NaOH is typically used to stop the reaction and develop the color of pNP.[4] |

| Enzyme Solution | Varies | Varies | Prepare a suitable dilution of the sulfatase enzyme in a cold, appropriate buffer immediately before use. |

p-Nitrophenol Standard Curve Protocol

A standard curve is essential for determining the concentration of pNP produced in the enzymatic reaction.

-

Prepare pNP Standards: From a 1 mM pNP working stock solution, prepare a series of dilutions ranging from 0 to 100 µM in the assay buffer. The total volume for each standard should be consistent (e.g., 1 ml).[3]

-

Add Stop Solution: To an aliquot of each standard (e.g., 200 µL), add the stop solution (e.g., 50 µL of 1 M NaOH).

-

Measure Absorbance: Measure the absorbance of each standard at 405 nm using a spectrophotometer.

-

Plot the Standard Curve: Plot the absorbance values against the corresponding pNP concentrations. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used to calculate the pNP concentration in the experimental samples.

Sulfatase Activity Assay Protocol

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

pNPS Substrate Solution

-

Enzyme Solution (add last to initiate the reaction)

-

Include a blank control containing assay buffer and substrate but no enzyme.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the Reaction: Add the stop solution to each well to terminate the reaction and develop the yellow color.

-

Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Enzyme Activity:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Use the equation from the pNP standard curve to determine the concentration of pNP produced in each sample.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions (e.g., µmol of pNP produced per minute).

-

Quantitative Data Summary

The following tables summarize key quantitative data for pNPS assays, including kinetic parameters for a specific arylsulfatase and typical assay conditions found in the literature.

Table 1: Kinetic Parameters of Arylsulfatase K with pNPS [1]

| Substrate | Km (mM) | Vmax (units/mg) |

| p-Nitrophenyl Sulfate (pNPS) | 20.6 ± 3.6 | 0.93 ± 0.16 |

| p-Nitrocatechol Sulfate (pNCS) | 10.9 ± 3.3 | 0.84 ± 0.29 |

Table 2: Typical Assay Conditions for Arylsulfatase Activity Measurement

| Parameter | Value | Source |

| Substrate (pNPS) Concentration | 20 mM | [2] |

| Buffer | 0.5 M Acetate Buffer | [2] |

| pH | 5.8 | [2] |

| Incubation Time | 1-2 hours | [2] |

| Incubation Temperature | ~21°C | [2] |

| Absorbance Wavelength | 400 nm | [2][4] |

Visualizing the Process

Diagrams created using the DOT language provide a clear visual representation of the assay's workflow and underlying principles.

Caption: Enzymatic conversion of pNPS to the colored p-nitrophenolate ion.

Caption: Step-by-step workflow of a typical pNPS colorimetric enzyme assay.

Conclusion

The colorimetric assay using p-nitrophenyl sulfate provides a robust, sensitive, and cost-effective method for the determination of sulfatase activity. By understanding the core principles, adhering to detailed experimental protocols, and utilizing appropriate data analysis techniques, researchers can obtain reliable and reproducible results. This technical guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling the effective application of this essential enzymatic assay.

References

Methodological & Application

Application Notes and Protocols for Arylsulfatase Assay Using p-Nitrophenyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylsulfatases are a group of enzymes that catalyze the hydrolysis of sulfate (B86663) esters from a variety of substrates. This enzymatic activity is crucial in several biological processes, including the degradation of sulfated glycosaminoglycans and sulfolipids within lysosomes. A deficiency in arylsulfatase activity can lead to severe metabolic disorders, such as metachromatic leukodystrophy (MLD), which is characterized by the accumulation of sulfatides (B1148509) in the nervous system.[1][2] Consequently, the measurement of arylsulfatase activity is a critical tool for disease diagnosis, studying enzyme kinetics, and for the screening of potential therapeutic agents.

The most common and straightforward method for determining arylsulfatase activity is a colorimetric assay utilizing the artificial substrate p-nitrophenyl sulfate (pNPS). In this assay, arylsulfatase cleaves the sulfate group from pNPS, resulting in the formation of p-nitrophenol (pNP).[3] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a strong yellow color that can be quantified spectrophotometrically at a wavelength of 400-420 nm. The intensity of the color produced is directly proportional to the amount of pNP formed and, therefore, to the arylsulfatase activity.

Principle of the Assay

The arylsulfatase assay using p-nitrophenyl sulfate is based on a simple enzymatic reaction followed by a colorimetric detection step. The enzyme, arylsulfatase, catalyzes the hydrolysis of the substrate, p-nitrophenyl sulfate (pNPS), to produce p-nitrophenol (pNP) and a sulfate ion. The reaction is typically carried out at an optimal pH for the specific arylsulfatase being studied, which is often acidic. Following the enzymatic reaction, the pH of the solution is raised by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH). This change in pH deprotonates the p-nitrophenol to form the p-nitrophenolate ion, which has a distinct yellow color. The absorbance of this yellow product is then measured using a spectrophotometer, and the concentration of the product is determined using the Beer-Lambert law.

Applications

-

Disease Diagnosis: The assay is widely used in clinical diagnostics to determine arylsulfatase A activity in patient samples (e.g., leukocytes, fibroblasts) to diagnose metachromatic leukodystrophy.[1][4]

-

Enzyme Kinetics: This assay is instrumental in determining key kinetic parameters of arylsulfatases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are essential for understanding enzyme function.

-

Drug Discovery and Development: The pNPS-based assay is adaptable for high-throughput screening (HTS) of compound libraries to identify potential inhibitors or activators of arylsulfatases. This is particularly relevant for developing therapies for diseases associated with arylsulfatase dysfunction.

-

Soil Science: In environmental and agricultural research, this assay is used to measure arylsulfatase activity in soil samples, which is an indicator of sulfur mineralization and overall soil health.

Data Presentation

Table 1: Typical Reagent Concentrations for Arylsulfatase Assay

| Reagent | Typical Concentration Range | Notes |

| p-Nitrophenyl Sulfate (pNPS) | 5 mM - 20 mM | Substrate concentration may need to be optimized depending on the enzyme source and expected activity. |

| Acetate (B1210297) Buffer | 0.1 M - 0.5 M | The optimal pH is typically between 4.5 and 5.8 for lysosomal arylsulfatases. |

| Enzyme Preparation | Varies | The amount of enzyme should be adjusted to ensure the reaction rate is linear over the desired time course. |

| Sodium Hydroxide (NaOH) | 0.5 M - 1.0 M | Used as a stop reagent to terminate the reaction and develop the color of p-nitrophenol. |

Table 2: Representative Kinetic Parameters for Arylsulfatase A

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg or nmol/h/mg) | Reference |

| Human Leukocytes (Control) | p-Nitrocatechol Sulfate | 0.21 | 14.53 (mmol/L/min/mg) | [5] |

| Human Leukocytes (Cerebral Palsy) | p-Nitrocatechol Sulfate | 0.26 | 8.44 (mmol/L/min/mg) | [5] |

| Aerobacter aerogenes | p-Nitrophenyl Sulfate | 1.03 | 75.73 (µM/min) | [3] |

Experimental Protocols

Protocol 1: General Arylsulfatase Activity Assay

This protocol provides a general method for measuring arylsulfatase activity in a sample.

Materials:

-

p-Nitrophenyl sulfate (pNPS)

-

Acetate buffer (0.5 M, pH 5.0)

-